N-{1-[(3-CHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE
Description
N-{1-[(3-CHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
N-[2-[(3-chlorophenyl)methyl]-5-phenylpyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-13(23)20-18-11-17(15-7-3-2-4-8-15)21-22(18)12-14-6-5-9-16(19)10-14/h2-11H,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAOWUANDFTTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NN1CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-CHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE typically involves the reaction of 3-chlorobenzyl chloride with 3-phenyl-1H-pyrazole-5-carboxylic acid, followed by the formation of the acetamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-CHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(3-CHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-{1-[(3-CHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE can be compared with other pyrazole derivatives, such as:
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: Exhibits antiviral activity.
N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]acetamide: Studied for its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
